molecular formula C12H23NO4 B1198194 Isovalerilcarnitina CAS No. 31023-24-2

Isovalerilcarnitina

Número de catálogo: B1198194
Número CAS: 31023-24-2
Peso molecular: 245.32 g/mol
Clave InChI: IGQBPDJNUXPEMT-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isovalerylcarnitine is an organic compound belonging to the class of acylcarnitines. It is formed by the esterification of isovaleric acid with L-carnitine. This compound is a key metabolite in the leucine catabolic pathway and is often associated with isovaleric acidemia, a metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase .

Aplicaciones Científicas De Investigación

Clinical Applications in Metabolic Disorders

Isovalerylcarnitine in Isovaleric Acidemia

Isovalerylcarnitine plays a critical role in the management of isovaleric acidemia, an inherited metabolic disorder caused by a deficiency in isovaleryl-CoA dehydrogenase. This condition leads to the accumulation of toxic metabolites, including isovaleric acid. Supplementation with L-carnitine has been shown to enhance the excretion of isovalerylcarnitine, thereby reducing the levels of isovaleryl-CoA and its toxic byproducts in patients.

  • Case Study : A study demonstrated that administration of L-carnitine significantly decreased the levels of isovalerylglycine and increased the excretion of isovalerylcarnitine and hippurate, indicating effective metabolic management . This treatment approach has been effective in preventing hospitalizations for patients with this genetic disorder.

Table 1: Effects of L-Carnitine Supplementation on Metabolite Levels

MetaboliteBefore Treatment (nmol/L)After Treatment (nmol/L)
IsovalerylglycineHighLow
IsovalerylcarnitineLowHigh
HippurateVariableIncreased

Biomarker for Cancer Risk Assessment

Recent research has identified isovalerylcarnitine as a potential biomarker for lung cancer risk. A study involving a large cohort found that elevated levels of circulating isovalerylcarnitine were associated with a reduced risk of lung cancer.

  • Findings : The odds ratio for lung cancer was significantly lower in individuals with higher levels of isovalerylcarnitine, suggesting a protective effect against this disease . This finding opens avenues for using isovalerylcarnitine as a modifiable biomarker through dietary interventions or supplementation.

Table 2: Association Between Circulating Isovalerylcarnitine Levels and Lung Cancer Risk

CategoryControls (N=1296)Cases (N=649)
Mean Isovalerylcarnitine (nmol/L)73.8 (71.7–75.8)69.5 (66.6–72.5)
Age < 50 years62.1 (52.8–71.4)66.9 (53.9–79.8)
Age ≥ 50 years67.6 (62.7–72.5)67.6 (60.5–74.7)

Newborn Screening and Diagnostic Applications

Isovalerylcarnitine is also utilized in newborn screening programs to detect metabolic disorders such as isovaleric acidemia early in life. The measurement of acylcarnitines, including isovalerylcarnitine, in dried blood spots has become a standard practice.

  • Methodology : The use of tandem mass spectrometry allows for accurate detection and quantification of acylcarnitines, providing crucial information for early diagnosis . However, false positives can occur due to external factors such as dietary influences from certain medications or supplements .

Table 3: Newborn Screening Results for Isovalerylcarnitine Levels

Patient GroupIsovalerylcarnitine Level (nmol/mL)
Newborns with Isovaleric AcidemiaElevated (> cut-off value)
Control NewbornsNormal (< cut-off value)

Análisis Bioquímico

Biochemical Properties

Isovalerylcarnitine is involved in the detoxification of isovaleric acid by facilitating its excretion. The compound interacts with several enzymes and proteins, most notably isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In the absence of functional isovaleryl-CoA dehydrogenase, isovalerylcarnitine accumulates and is excreted in urine, serving as a biomarker for isovaleric acidemia . Additionally, glycine-N-acylase plays a role in the detoxification process by converting isovaleryl-CoA to isovalerylglycine .

Cellular Effects

Isovalerylcarnitine influences various cellular processes, particularly those related to energy metabolism. It facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation, thereby playing a critical role in cellular energy production . Elevated levels of isovalerylcarnitine have been associated with protective effects against lung cancer, suggesting its potential role in modulating cell signaling pathways and gene expression . Furthermore, isovalerylcarnitine has been implicated in the regulation of the balance between free coenzyme A and acyl-coenzyme A, which is essential for maintaining cellular metabolic homeostasis .

Molecular Mechanism

At the molecular level, isovalerylcarnitine exerts its effects primarily through its interactions with enzymes involved in fatty acid metabolism. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA . In cases of isovaleric acidemia, the accumulation of isovalerylcarnitine indicates a disruption in this metabolic pathway. Additionally, isovalerylcarnitine may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of isovalerylcarnitine have been studied to understand its long-term effects on cellular function. Isovalerylcarnitine is relatively stable under physiological conditions, but its levels can fluctuate based on metabolic demands and the presence of metabolic disorders . Long-term studies have shown that elevated levels of isovalerylcarnitine can lead to alterations in cellular metabolism, potentially impacting energy production and metabolic homeostasis .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of isovalerylcarnitine vary with dosage. At low doses, isovalerylcarnitine supports normal metabolic function by facilitating fatty acid transport and β-oxidation . At high doses, it can lead to toxic effects, including disruptions in metabolic pathways and potential oxidative stress . These findings highlight the importance of maintaining appropriate levels of isovalerylcarnitine to avoid adverse effects.

Metabolic Pathways

Isovalerylcarnitine is involved in several metabolic pathways, primarily those related to the metabolism of branched-chain amino acids and fatty acids. It is a key intermediate in the leucine degradation pathway, where it is formed from isovaleryl-CoA . The compound interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, which facilitate its conversion to non-toxic metabolites that can be readily excreted .

Transport and Distribution

Within cells, isovalerylcarnitine is transported and distributed by specific transporters and binding proteins. It is synthesized in the kidneys and liver and then transported to various tissues where it facilitates fatty acid metabolism . The compound’s distribution is influenced by its interactions with transport proteins that regulate its uptake and release from cells .

Subcellular Localization

Isovalerylcarnitine is primarily localized in the mitochondria, where it plays a crucial role in fatty acid β-oxidation . Its subcellular localization is directed by targeting signals that ensure its proper distribution within the cell. The presence of isovalerylcarnitine in the mitochondria is essential for maintaining efficient energy production and metabolic balance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isovalerylcarnitine can be synthesized through the esterification of isovaleric acid with L-carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of isovalerylcarnitine involves similar synthetic routes but on a larger scale. The process includes the purification of the final product using techniques such as recrystallization or chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized derivatives of isovalerylcarnitine.

    Reduction: Reduced forms of isovalerylcarnitine.

    Substitution: Isovaleric acid and L-carnitine.

Comparación Con Compuestos Similares

Is there anything else you would like to know about isovalerylcarnitine or any other compound?

Actividad Biológica

Isovalerylcarnitine (IVC), a five-carbon acylcarnitine, plays a significant role in human metabolism, particularly in the context of fatty acid oxidation and branched-chain amino acid metabolism. This compound has garnered attention due to its implications in metabolic disorders, cancer risk, and its potential as a biomarker. This article reviews the biological activity of isovalerylcarnitine, supported by research findings, case studies, and data tables.

Overview of Isovalerylcarnitine

Isovalerylcarnitine is primarily involved in the transport of fatty acids into mitochondria for beta-oxidation. It is produced from isovaleryl-CoA, which is derived from the catabolism of leucine, an essential branched-chain amino acid. Elevated levels of IVC are often associated with metabolic disorders such as isovaleric acidemia (IVA), a condition characterized by the accumulation of isovaleryl-CoA due to deficiencies in its metabolic pathway.

Biological Functions and Mechanisms

1. Metabolic Pathway:
Isovalerylcarnitine is formed through the action of carnitine acyltransferases that facilitate the transfer of acyl groups from CoA to carnitine. This process is crucial for the transport of fatty acids across mitochondrial membranes, where they undergo oxidation for energy production.

2. Role in Isovaleric Acidemia:
In patients with IVA, due to a deficiency in isovaleryl-CoA dehydrogenase, IVC accumulates alongside toxic metabolites like isovaleric acid. Management strategies often include dietary restrictions and supplementation with glycine or L-carnitine to promote detoxification pathways that convert excess IVC into less harmful compounds like isovalerylglycine .

Case Studies

  • Metabolic Screening: A study involving newborn screening highlighted that elevated levels of IVC can indicate IVA. In one case, a 4-month-old male presented with increased plasma short-chain acylcarnitines during routine metabolic work-up, leading to the diagnosis of a new inborn error of metabolism .
  • Cancer Risk Association: A recent study employing Mendelian randomization found an inverse relationship between circulating levels of IVC and lung cancer risk. The study analyzed prediagnostic blood samples and reported that higher concentrations of IVC correlated with lower odds of developing lung cancer (log10-OR = 0.43; 95% CI, 0.29–0.63) .

Table 1: Circulating Isovalerylcarnitine Levels in Lung Cancer Cases vs. Controls

GroupNMean IVC (nmol/L)95% CI
Controls129670.5(68.7–72.3)
Cases64967.2(65.1–69.3)

This table illustrates the significant difference in mean IVC levels between lung cancer cases and controls, suggesting a protective role for IVC .

Metabolic Profiles and Health Outcomes

Research indicates that specific metabolic profiles involving IVC can distinguish between healthy individuals and those exhibiting frailty or other metabolic disturbances. In older men with frailty, lower concentrations of IVC were observed compared to their healthier counterparts .

Propiedades

IUPAC Name

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBPDJNUXPEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31023-24-2
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isovalerylcarnitine
Reactant of Route 2
Reactant of Route 2
Isovalerylcarnitine
Reactant of Route 3
Reactant of Route 3
Isovalerylcarnitine
Reactant of Route 4
Reactant of Route 4
Isovalerylcarnitine
Reactant of Route 5
Reactant of Route 5
Isovalerylcarnitine
Reactant of Route 6
Reactant of Route 6
Isovalerylcarnitine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.